1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring substituted with a 3,4-dimethylphenyl group and a thiol group
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The thiol group is introduced in the final step of the synthesis.
Synthetic Route:
Starting Materials: 3,4-dimethylphenylhydrazine, carbon disulfide, sodium azide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation of the thiol group. The temperature is maintained at around 80-100°C.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Products: Oxidation of the thiol group leads to the formation of disulfides or sulfonic acids.
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is carried out in an inert atmosphere to prevent oxidation.
Products: Reduction of the tetrazole ring can lead to the formation of amines or other reduced derivatives.
Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: The reaction is carried out in an organic solvent, typically at low temperatures.
Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the tetrazole ring.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol has several applications in scientific research:
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry:
Corrosion Inhibitors: It can be used as a corrosion inhibitor in industrial applications, protecting metals from oxidative damage.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The tetrazole ring can interact with various receptors, modulating their activity and leading to biological effects.
Molecular Targets:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-1H-tetrazole: This compound has methoxy groups instead of methyl groups, which can affect its chemical reactivity and biological activity.
1-(3,4-Dimethylphenyl)-1H-1,2,4-triazole: This compound has a triazole ring instead of a tetrazole ring, which can lead to differences in its chemical properties and applications.
Uniqueness:
- The presence of the thiol group in 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol makes it unique compared to other similar compounds, as it can form covalent bonds with proteins and other biomolecules, leading to distinct biological effects.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-4-8(5-7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBFGNECRVKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)N=NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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